molecular formula C21H18O5 B14340065 Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate CAS No. 106262-10-6

Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate

Cat. No.: B14340065
CAS No.: 106262-10-6
M. Wt: 350.4 g/mol
InChI Key: BMLOIMQYDYRAPH-UHFFFAOYSA-N
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Description

Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety and a 3-(hydroxymethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[3-(hydroxymethyl)phenyl] benzoate can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-(hydroxymethyl)phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)phenyl benzoate.

    Reduction: Formation of 3-(hydroxymethyl)phenyl methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;[3-(hydroxymethyl)phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, phenyl ester
  • Methyl benzoate
  • Ethyl benzoate

Uniqueness

Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions compared to other similar esters.

Properties

CAS No.

106262-10-6

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

benzoic acid;[3-(hydroxymethyl)phenyl] benzoate

InChI

InChI=1S/C14H12O3.C7H6O2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12;8-7(9)6-4-2-1-3-5-6/h1-9,15H,10H2;1-5H,(H,8,9)

InChI Key

BMLOIMQYDYRAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CO

Origin of Product

United States

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